

Application of 2-(4-Bromophenyl)acetophenone in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)Acetophenone

Cat. No.: B1282748

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Introduction

2-(4-Bromophenyl)acetophenone is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the bromophenyl and acetophenone moieties provides reactive sites for further chemical modifications, enabling the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of **2-(4-bromophenyl)acetophenone** derivatives, including their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

I. Anticancer Applications

Derivatives of **2-(4-bromophenyl)acetophenone** have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action include the induction of reactive oxygen species (ROS), activation of caspase-dependent apoptosis, and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from or related to **2-(4-bromophenyl)acetophenone**.

Table 1: Cytotoxicity of Brominated Acetophenone Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
|--------------------|------------------|--------------|-----------|
| 5c | MCF7 (Breast) | < 10 | [1] |
| A549 (Lung) | 11.80 ± 0.89 | [1] | |
| Caco2 (Colorectal) | 18.40 ± 4.70 | [1] | |
| PC3 (Prostate) | < 10 | [1] | |

Table 2: Growth Inhibition (GI50) of Thiazol-2-ylhydrazone Derivatives

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
|-------------|----------------------|-----------|-----------|
| 3f | MCF-7 (Breast) | 1.0 ± 0.1 | [2] |
| 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | [2] |
| 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 | [2] |
| 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | [2] |

Table 3: Cytotoxicity of 2-(4-Bromophenyl)quinoline-4-yl-1,3,4-oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---------------|------------------|--------------|-----------|
| 8c | HepG2 (Liver) | 0.14 (µM) | [3] |
| 12d | HepG2 (Liver) | 0.18 (µM) | [3] |
| 7-17e (range) | HepG2 (Liver) | 0.137–0.332 | [3] |
| 7-17e (range) | MCF-7 (Breast) | 0.164–0.583 | [3] |

Signaling Pathways and Mechanisms of Action

1. Induction of Reactive Oxygen Species (ROS)

Certain brominated acetophenone derivatives exert their anticancer effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.

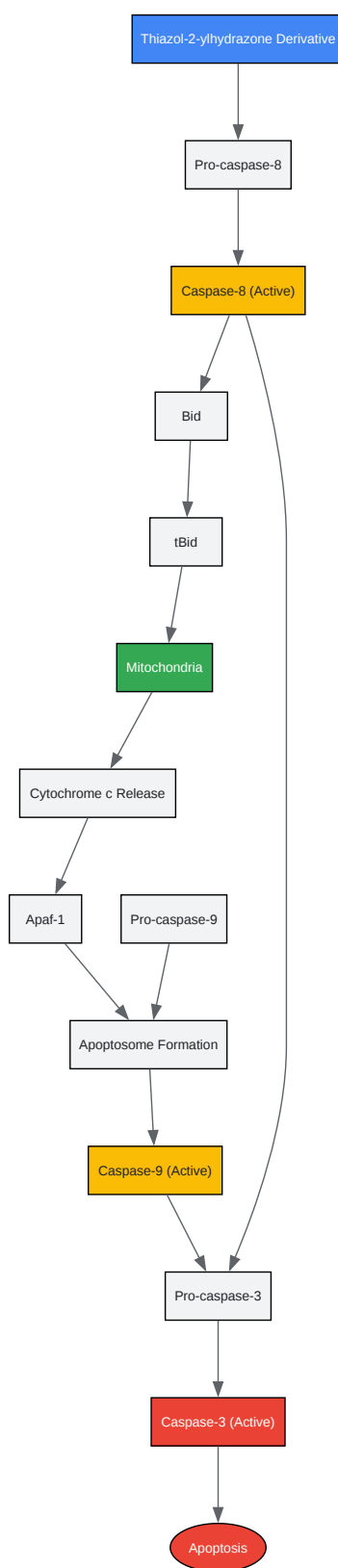


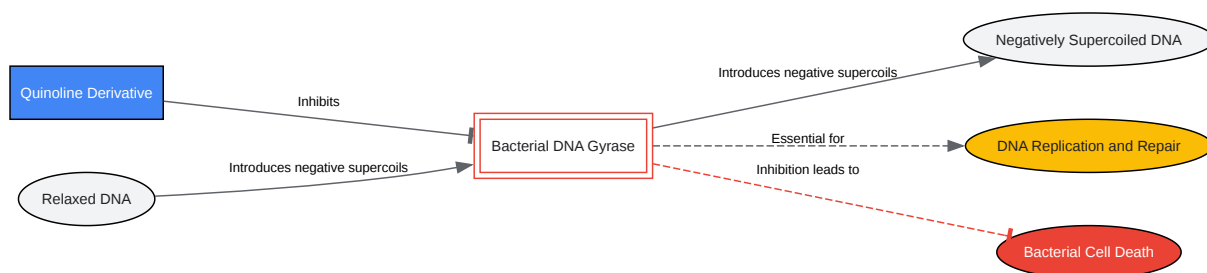
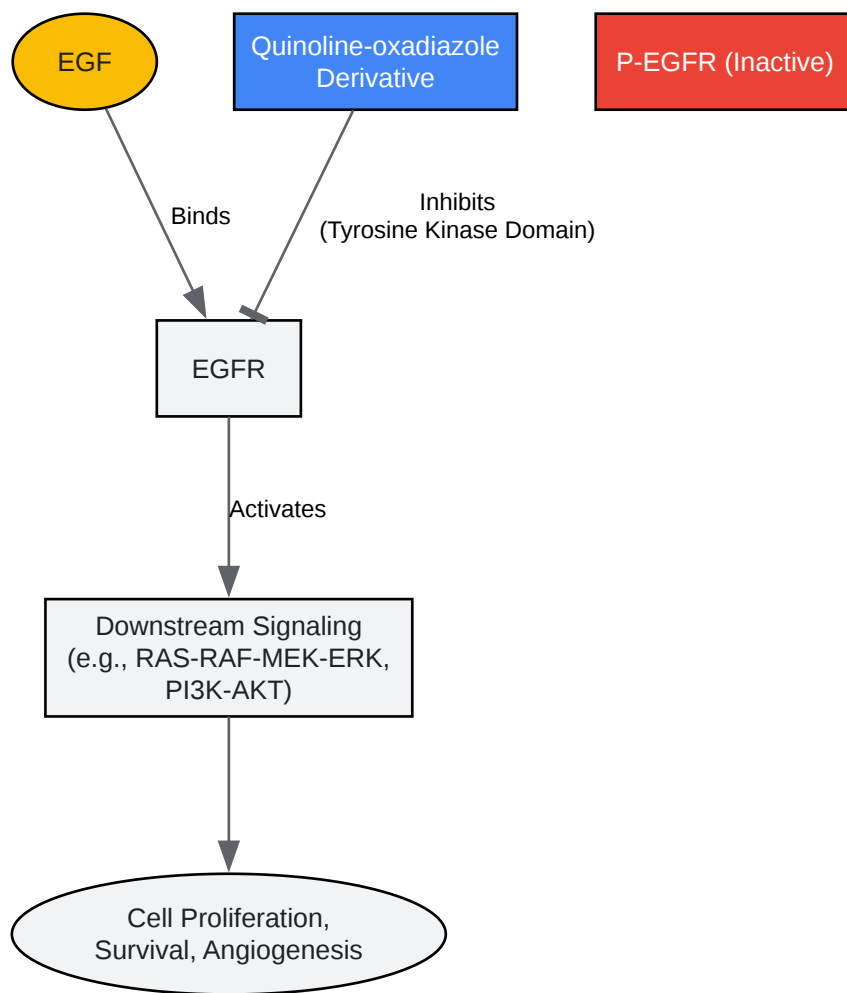
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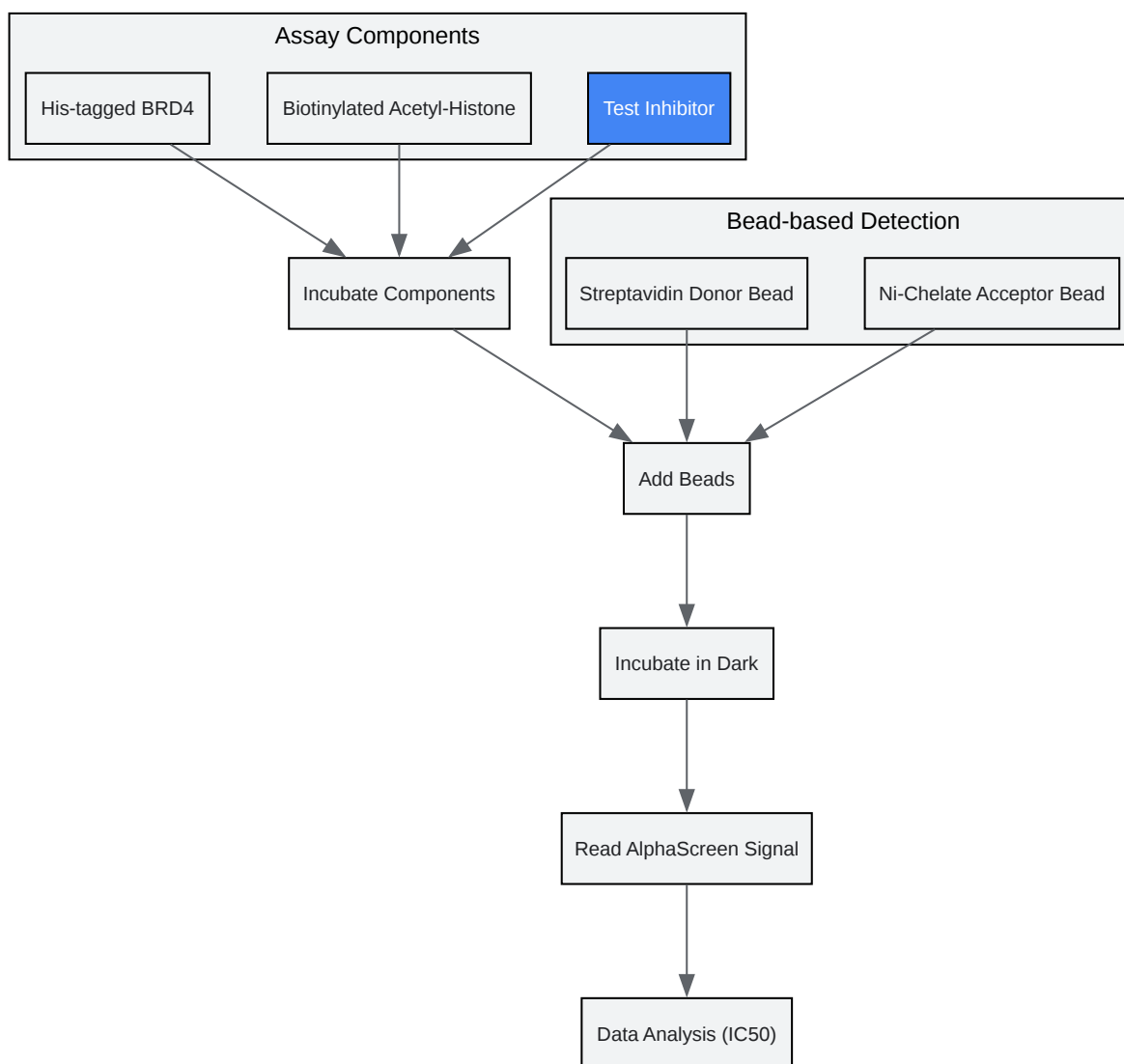
Caption: ROS-mediated anticancer mechanism.

2. Caspase-Dependent Apoptosis

Thiazol-2-ylhydrazone derivatives of **2-(4-bromophenyl)acetophenone** have been shown to induce apoptosis through a caspase-dependent pathway. This involves the activation of a cascade of cysteine-aspartic proteases (caspases) that dismantle the cell in a controlled manner.







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